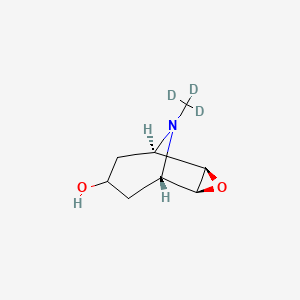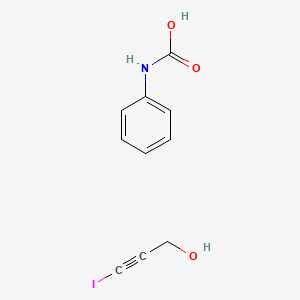
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.096 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid typically involves the reaction of 3-iodoprop-2-yn-1-ol with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Similar in structure but with a butyl group instead of a phenyl group.
3-Iodoprop-2-yn-1-yl octadecylcarbamate: Contains an octadecyl group, making it more lipophilic.
3-Iodoprop-2-yn-1-yl (3-chlorophenyl)carbamate: Has a chlorophenyl group, which may alter its chemical properties.
Uniqueness
3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is unique due to its specific combination of an iodine atom and a phenylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
22618-38-8 |
|---|---|
Formule moléculaire |
C10H10INO3 |
Poids moléculaire |
319.10 g/mol |
Nom IUPAC |
3-iodoprop-2-yn-1-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C3H3IO/c9-7(10)8-6-4-2-1-3-5-6;4-2-1-3-5/h1-5,8H,(H,9,10);5H,3H2 |
Clé InChI |
OGKFFILLJOVHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)O.C(C#CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
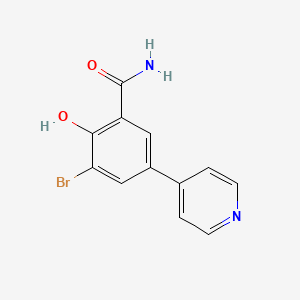
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
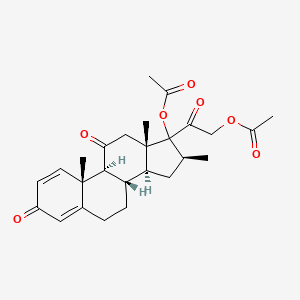
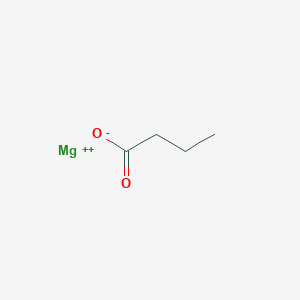
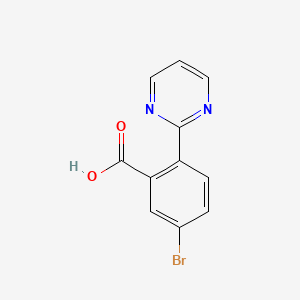
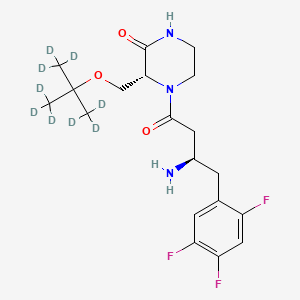
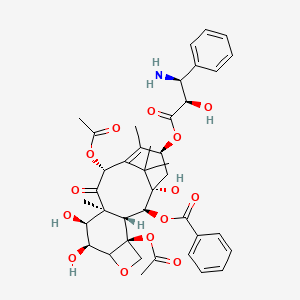
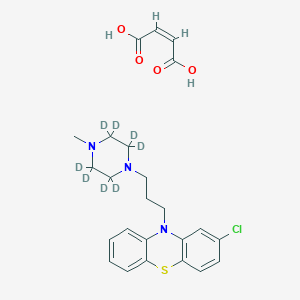
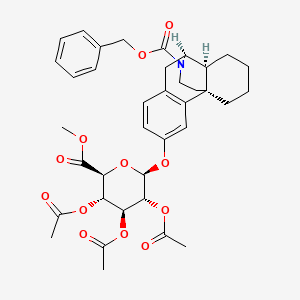
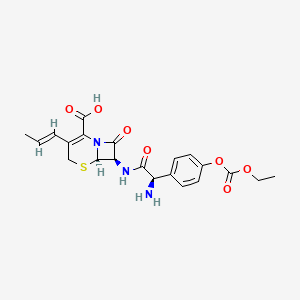
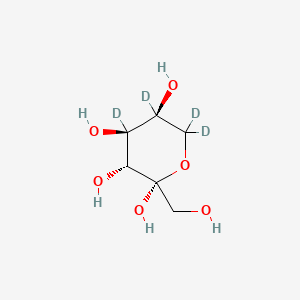
butanedioic acid](/img/structure/B13849820.png)
